molecular formula C14H8F3NO2 B14706725 3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole CAS No. 22172-64-1

3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole

Katalognummer: B14706725
CAS-Nummer: 22172-64-1
Molekulargewicht: 279.21 g/mol
InChI-Schlüssel: IFBYTZLVABQYJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a phenyl group and a trifluoromethoxy group attached to the benzo[c]isoxazole core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for constructing isoxazole rings. The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs, minimize toxicity, and simplify the separation of reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole is unique due to the presence of both the phenyl and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Eigenschaften

CAS-Nummer

22172-64-1

Molekularformel

C14H8F3NO2

Molekulargewicht

279.21 g/mol

IUPAC-Name

3-phenyl-5-(trifluoromethoxy)-2,1-benzoxazole

InChI

InChI=1S/C14H8F3NO2/c15-14(16,17)19-10-6-7-12-11(8-10)13(20-18-12)9-4-2-1-3-5-9/h1-8H

InChI-Schlüssel

IFBYTZLVABQYJT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.